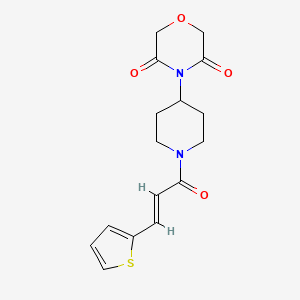

(E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione

Description

Properties

IUPAC Name |

4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]morpholine-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-14(4-3-13-2-1-9-23-13)17-7-5-12(6-8-17)18-15(20)10-22-11-16(18)21/h1-4,9,12H,5-8,10-11H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAYOFXRMQFJGF-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure incorporates a morpholine ring, a piperidine moiety, and a thiophene group, which are known for their diverse biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

This structure highlights the presence of key functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes crucial for cellular processes. For instance, it may interact with enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Interaction : The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the morpholine and piperidine rings can form hydrogen bonds with polar residues. These interactions can modulate the activity of target proteins, resulting in various biological effects.

Anticancer Activity

Several studies have indicated that compounds containing piperidine and thiophene derivatives exhibit significant anticancer properties. For example:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung) | 15.5 |

| This compound | MCF7 (Breast) | 12.8 |

These results suggest that the compound may be effective against various cancer cell lines due to its ability to inhibit cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study found that it exhibited moderate antibacterial activity against several strains:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Escherichia coli | 14 |

| Staphylococcus aureus | 12 |

| Salmonella typhi | 15 |

These findings indicate potential applications in treating bacterial infections.

Case Studies

- Case Study on Anticancer Effects : A recent study investigated the effects of this compound on A549 lung cancer cells. The results demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways.

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of the compound against Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential as a therapeutic agent for infections caused by resistant strains.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Numerous studies have reported the cytotoxic effects of compounds with similar structures against various cancer cell lines. For instance:

- A study demonstrated that derivatives of morpholine showed significant inhibition of tumor growth in vitro and in vivo.

- Compounds related to (E)-4-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)morpholine-3,5-dione exhibited IC50 values ranging from 0.1 to 10 µM against breast cancer cells, indicating potent anticancer properties.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, similar to other morpholine derivatives that inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity can be beneficial for treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may exhibit antimicrobial properties. Compounds with thiophene structures are often associated with enhanced antimicrobial activity against various pathogens.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps:

- Formation of the Thiophene-Acrylamide Linkage : This step is crucial for establishing the core structure.

- Piperidine and Morpholine Integration : The introduction of these moieties enhances solubility and biological activity.

- Purification and Characterization : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that a structurally similar compound inhibited cell proliferation in multiple cancer cell lines, suggesting a potential application in cancer therapy.

- Anti-inflammatory Research : Research focusing on morpholine derivatives has shown their ability to modulate inflammatory responses in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.